6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a bromine atom, a fluorobenzoyl group, and a piperazine moiety attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Mechanism of Action
Mode of Action
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially allow it to interact with various biological targets.
Pharmacokinetics
Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion.
Result of Action
Without specific information, it’s difficult to describe the molecular and cellular effects of this compound’s action. Based on the activities associated with benzothiazole and piperazine derivatives, it could potentially have a range of effects, from analgesic and anti-inflammatory to antimicrobial and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step procedures. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Bromine Atom: Bromination of the benzothiazole core is achieved using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Addition of the Fluorobenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromine and fluorobenzoyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Piperazine, 3-fluorobenzoyl chloride, N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-[4-(3-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole
- 6-bromo-2-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole
- 6-bromo-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Uniqueness
6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its analogs .
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3OS/c19-13-4-5-15-16(11-13)25-18(21-15)23-8-6-22(7-9-23)17(24)12-2-1-3-14(20)10-12/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGRYAZEHSOGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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